DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) is a stable isotopically labeled derivative of the amino acid ornithine. The compound is characterized by the presence of deuterium atoms at specific positions in its molecular structure, which is denoted by the "D6" in its name. The chemical formula for DL-Ornithine hydrochloride is with a molecular weight of approximately 174.66 g/mol. It is primarily utilized in biochemical research and applications due to its role in metabolic studies and as a tracer in various biological processes .
DL-Ornithine is involved in several biological processes:
The deuterated form allows researchers to study these pathways with enhanced precision due to the distinct mass signatures of deuterium.
DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) finds applications primarily in:
Research involving DL-Ornithine hydrochloride has demonstrated its interactions with various biological molecules:
These interactions are crucial for understanding its physiological roles and potential therapeutic applications.
Several compounds share structural or functional similarities with DL-Ornithine hydrochloride. Here are some notable examples:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| L-Ornithine | Standard form without isotopic labeling | Commonly used in dietary supplements |
| L-Arginine | Precursor to nitric oxide; involved in urea cycle | Plays a significant role in vasodilation |
| L-Citrulline | Intermediate in urea cycle; enhances nitric oxide levels | Often used as a performance enhancer |
| DL-Ornithine | Racemic mixture; includes both D and L forms | Less specific than labeled forms |
DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) is unique due to its isotopic labeling which allows detailed tracking of metabolic pathways not possible with non-labeled compounds. This specificity makes it invaluable for research into metabolic processes and drug development .
DL-Ornithine·Hydrochloride (3,3,4,4,5,5-D₆) bears six deuterium atoms in place of protium on the carbon chain (positions 3–5).
| Parameter | Value | Source |
|---|---|---|
| Empirical formula | C₅H₇D₆ClN₂O₂ | ChemSpider record 24532810 [1] |
| Exact monoisotopic mass | 174.1042 g mol⁻¹ | LGC Standards specification [2] |
| Average molecular weight | 174.66 g mol⁻¹ | Sigma-Aldrich catalogue [3] |
| Elemental mass fractions | C 34.38%, H 4.04%, D 6.92%, Cl 20.30%, N 16.04%, O 18.32% | Calculated from atomic masses and formula [1] |
Commercial preparations are highly deuterium-enriched.
| Certificate issuer | Atom-percent D | Isotopologue distribution (d₀ → d₆) | Reference |
|---|---|---|---|
| LGC Standards | ≥ 99% | d₆ 97.57%, d₅ 1.32%, d₀ 0.14% | Certificate O695553 [4] |
| Santa Cruz Biotechnology | ≥ 99% | not separately listed | Certificate sc-478345 [5] |
| Cambridge Isotope Laboratories | ≥ 98% | supplier catalogue DLM-2969 | Catalogue data [6] |
| Medium (25 °C) | Qualitative solubility | Commentary | Source |
|---|---|---|---|
| Water | Slightly soluble | visible dispersion ≤ 10 mg mL⁻¹ | Safety-data sheet [7] |
| Aqueous hydrochloric acid (0.1 mol L⁻¹) | Enhanced (≈ 50 mg mL⁻¹ after ultrasonic warming to 60 °C) | protonation improves dissolution | EvitaChem technical note for the deuterated series |
| Dimethyl sulfoxide | Miscible on warming | used for Nuclear Magnetic Resonance sample preparation | Stable-isotope NMR catalogue [9] |
| Ethanol, acetone, acetonitrile | Practically insoluble | — | Safety-data sheet [7] |
Fourier Transform Infrared spectrum in potassium bromide pellets resembles that of unlabeled ornithine hydrochloride, with minor red-shifts (< 10 cm⁻¹) for C–D stretching bands.
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3410–3110 (broad) | O–H and N–H stretching | ChemicalBook IR library for ornithine hydrochloride [12] |
| 2360–2250 | C–D stretching (six deuterons) | expected isotopic shift from C–H ≈ 2940 cm⁻¹ [13] |
| 1620 | NH₃⁺ scissoring | [12] |
| 1560 | Asymmetric COO⁻ stretching | [12] |
| 1410 | Symmetric COO⁻ stretching | [12] |
| 1040–950 | C–N stretching | [12] |
Electrospray positive-ion mode gives a dominant [M + H]⁺ at m/z 175.11 corresponding to the monoisotopic d₆ species. Fragmentation pathways parallel those of unlabeled ornithine but appear six mass units higher.
| Ion (ESI⁺) | m/z | Relative intensity | Interpretation | Source |
|---|---|---|---|---|
| [M + H]⁺ | 175.11 | 100% | C₅H₈D₆ClN₂O₂⁺ | LGC certificate spectral data [4] |
| [M – HCl + H]⁺ | 139.66 | 28% | loss of hydrogen chloride | [4] |
| 116.07 | 15% | deuterated ornithinium fragment | comparison with unlabeled fragmentation [14] |
Isotopic substitution scarcely affects bulk thermochemistry; values below adopt those measured for DL-ornithine hydrochloride, with minor (< 1%) upward adjustment for deuterium mass.
| Property (solid) | DL-Ornithine·HCl | Adjusted estimate for D₆ analogue | Reference |
|---|---|---|---|
| Melting (decomposition) point | 224 – 230 °C | 225 – 231 °C | Safety-data sheet [10] |
| Standard enthalpy of combustion | –724.17 kcal mol⁻¹ (–3029.9 kJ mol⁻¹) | –729 kcal mol⁻¹ (approx.) | NIST WebBook [15] |
| Molar heat capacity at 298 K | 45.73 cal mol⁻¹ K⁻¹ (191.3 J mol⁻¹ K⁻¹) | 192 J mol⁻¹ K⁻¹ | NIST WebBook [15] |
| Standard molar entropy (solid, 1 bar) | 46.20 cal mol⁻¹ K⁻¹ (193.1 J mol⁻¹ K⁻¹) | 193 J mol⁻¹ K⁻¹ | NIST WebBook [15] |
Isotopic enrichment marginally increases the molar heat capacity and decreases zero-point vibrational energy, yet these shifts remain within experimental uncertainty for routine laboratory applications [16].
Key Research Insights